3-Nitroisatoic anhydride

Übersicht

Beschreibung

3-Nitroisatoic anhydride is a chemical compound known for its role in the selective 2’-hydroxyl acylation analyzed by primer extension (SHAPE) technique. This compound is particularly significant in the field of RNA structure probing, where it is used to modify the backbone of conformationally dynamic nucleotides . The compound’s ability to react with RNA makes it a valuable tool in understanding RNA folding and function.

Wirkmechanismus

Target of Action

The primary targets of 3-Nitroisatoic anhydride are RNA molecules . It is used in the study of RNA structures, including riboswitches, small bacteriophage, bacterial, and eukaryotic mRNAs, and the RNA genomes of complete human viruses .

Mode of Action

This compound is a type of SHAPE (Selective 2’-Hydroxyl Acylation analyzed by Primer Extension) reagent . These reagents are electrophilic and create adducts at the 2’-hydroxyl position on the RNA backbone of flexible ribonucleotides with relatively little dependence on nucleotide identity . This modification allows for the mapping of structural features of nucleic acids .

Biochemical Pathways

The action of this compound affects the biochemical pathways involved in RNA folding . The compound helps to define the structure of an RNA molecule, which is crucial for understanding its mechanism of action . The RNA folding space is vast, and a multitude of cellular factors play a key role in regulating RNA folding in the context of the living cell .

Pharmacokinetics

It is known that the compound is used in vitro and in vivo to probe rna structures . It is suggested that the compound has an increased ability to permeate biological membranes, particularly in bacteria .

Result of Action

The result of the action of this compound is the modification of the RNA backbone. This modification allows for the identification of adduct locations and the quantification of their relative abundances . The data derived from these modifications can be used to drive RNA structure prediction .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s ability to permeate biological membranes can be affected by the characteristics of these membranes . Additionally, the compound’s efficacy in probing RNA structures can vary in different cell lines .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitroisatoic anhydride typically involves the nitration of isatoic anhydride. The process begins with the formation of isatoic anhydride from 2-aminobenzoic acid using triphosgene. The nitration step is then carried out using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Nitroisatoic anhydride primarily undergoes acylation reactions. It reacts with the 2’-hydroxyl groups of RNA to form adducts, which are then analyzed to determine RNA structure .

Common Reagents and Conditions: The acylation reaction typically requires an electrophilic reagent, such as this compound, and a suitable solvent like dimethyl sulfoxide (DMSO). The reaction is carried out under mild conditions to prevent degradation of the RNA .

Major Products: The primary product of the reaction between this compound and RNA is an acylated RNA molecule. This modified RNA can then be analyzed using techniques such as reverse transcription to determine the structure and dynamics of the RNA .

Wissenschaftliche Forschungsanwendungen

Vergleich Mit ähnlichen Verbindungen

- 1-methyl-7-nitroisatoic anhydride

- 1-methyl-6-nitroisatoic anhydride

- N-methylisatoic anhydride

- 2-methylnicotinic acid imidazolide

Biologische Aktivität

3-Nitroisatoic anhydride is a derivative of isatoic anhydride, a compound known for its diverse biological activities, particularly in the field of RNA research. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in biochemical assays, and its role in modifying nucleic acids.

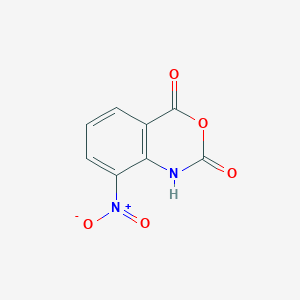

This compound has the chemical formula and is characterized by the presence of a nitro group attached to the isatoic anhydride structure. This modification influences its reactivity and interaction with biological molecules.

The primary biological activity of this compound involves its ability to modify RNA. It acts as a reagent that selectively acylates the 2′-hydroxyl group of ribonucleotides, which can stabilize RNA structures and influence their folding and function. The mechanism includes:

- Acylation : The compound reacts with the 2′-OH group of RNA, forming stable adducts that can alter RNA's secondary and tertiary structures.

- Selective Reactivity : It shows high selectivity for RNA over DNA due to the unique reactivity of the 2′-OH group in RNA, making it a valuable tool for studying RNA dynamics without affecting DNA integrity .

Biological Applications

This compound has been utilized in various biological assays and research studies:

- RNA Structure Probing : It is employed in SHAPE (Selective 2′-Hydroxyl Acylation analyzed by Primer Extension) experiments to map RNA structures. The acylation facilitates the identification of flexible regions within RNA molecules by providing a chemical footprint that can be analyzed through sequencing techniques .

- Enzyme Substrates : The compound has been used to create fluorescent substrates for enzymatic studies, allowing researchers to investigate enzyme kinetics and mechanisms involving nucleic acids .

Case Studies

- SHAPE Analysis : A study demonstrated the use of this compound in SHAPE experiments to accurately determine RNA secondary structures. The results indicated that the compound effectively modified over 80% of available 2′-OH groups in RNA, confirming its utility in structural biology .

- Inhibitory Activity : Experimental studies have shown that nitro derivatives similar to this compound exhibit inhibitory effects on various enzymes, such as alpha-glucosidase. These findings suggest potential therapeutic applications in metabolic disorders where enzyme inhibition is beneficial .

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C₈H₄N₂O₅ |

| Molecular Weight | 196.12 g/mol |

| Melting Point | 219–221 °C |

| Solubility | Soluble in DMSO |

| Biological Activity | RNA modification |

| Application | Description |

|---|---|

| SHAPE Probing | Mapping RNA structures |

| Enzyme Kinetics | Fluorescent substrates |

| Antiviral Research | Potential therapeutic uses |

Eigenschaften

IUPAC Name |

8-nitro-1H-3,1-benzoxazine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O5/c11-7-4-2-1-3-5(10(13)14)6(4)9-8(12)15-7/h1-3H,(H,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKFUPFXKLACMEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=O)OC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80447676 | |

| Record name | 3-nitroisatoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89375-28-0 | |

| Record name | 3-nitroisatoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.